molecular formula C9H10Cl2N2O2 B1675549 Linuron CAS No. 330-55-2

Linuron

Cat. No. B1675549
CAS RN: 330-55-2
M. Wt: 249.09 g/mol
InChI Key: XKJMBINCVNINCA-UHFFFAOYSA-N
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Patent
US04708734

Procedure details

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea; 3-(α,α,α-trifluoro-m-tolyl)-1,1-dimethylurea; 3-[4-(4-methylphenethyloxy)phenyl]-1-methoxy-1-methylurea; 3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone; etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:15])[N:11](OC)[CH3:12])[CH:5]=[CH:6][C:7]=1[Cl:8].F[C:17](F)(F)C1C=CC=C(NC(=O)N(C)C)C=1.CC1C=CC(CCOC2C=CC(NC(=O)N(OC)C)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:15])[N:11]([CH3:17])[CH3:12])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC(N(C)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC=C1)NC(N(C)C)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(CCOC2=CC=C(C=C2)NC(N(C)OC)=O)C=C1
Step Four
Name
3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)NC(N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.